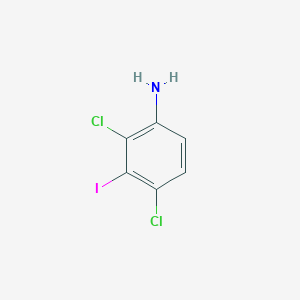

2,4-Dichloro-3-iodoaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-3-iodoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2IN/c7-3-1-2-4(10)5(8)6(3)9/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDLUDMSNSKIGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000590-77-1 | |

| Record name | 2,4-dichloro-3-iodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Dichloro-3-iodoaniline chemical properties and structure

The following technical guide details the properties, synthesis, and application of 2,4-Dichloro-3-iodoaniline , a specialized halogenated aniline scaffold used in high-precision medicinal chemistry.

The "Crowded Scaffold" in Kinase Inhibitor Design

Executive Summary

2,4-Dichloro-3-iodoaniline is a high-value intermediate characterized by a dense, sterically crowded substitution pattern. Unlike its more common isomers (e.g., 2,4-dichloro-6-iodoaniline), the 3-iodo variant places a reactive iodine atom directly between two chlorine atoms ("buttressing effect").

This unique architecture serves two critical functions in drug discovery:

-

Conformational Control: The steric bulk forces substituents out of the aromatic plane, locking downstream molecules (such as biaryl kinase inhibitors) into bioactive conformations.

-

Orthogonal Reactivity: The C–I bond is significantly more labile toward oxidative addition (Pd⁰) than the adjacent C–Cl bonds, allowing for highly chemoselective cross-coupling reactions without protecting groups.

Chemical Identity & Properties

The identification of this molecule requires strict attention to isomeric precision. Commercial databases often conflate it with the easier-to-synthesize 6-iodo isomer.

| Property | Specification |

| Chemical Name | 2,4-Dichloro-3-iodoaniline |

| Common ID | 2,4-Cl2-3-I-Aniline |

| SMILES | Nc1c(Cl)c(I)c(Cl)cc1 |

| Molecular Formula | C₆H₄Cl₂IN |

| Molecular Weight | 287.91 g/mol |

| Appearance | Off-white to beige crystalline solid |

| Solubility | Soluble in DMSO, DMF, THF; Low solubility in water |

| pKa (Conjugate Acid) | ~2.0 (Estimated; lower than aniline due to electron-withdrawing halogens) |

| Key Feature | C3-Iodine: Sandwiched between Cl(2) and Cl(4) |

Synthetic Strategy: The "Sandwich" Lithiation

Why Standard Methods Fail:

Direct electrophilic iodination (e.g., using ICl or NIS) of 2,4-dichloroaniline fails to produce the 3-iodo isomer. The amino group (

-

Direct Iodination Result: Yields 2,4-dichloro-6-iodoaniline (ortho to amine) or 2,4-dichloro-5-iodoaniline (para to amine, if 6 is blocked). The 3-position is electronically disfavored and sterically inaccessible to electrophiles.

The Solution: Directed Ortho Metallation (DoM) To access the 3-position, one must exploit the acidity of the C3 proton, which is enhanced by the inductive effect of the flanking chlorine atoms.

Protocol: Regioselective Synthesis via Lithiation

Prerequisites: Anhydrous conditions (Schlenk line), Nitrogen/Argon atmosphere.

Step 1: Amine Protection (Stabase or Pivaloyl) The amine protons must be masked to prevent quenching of the organolithium reagent.

-

Reagent: 1,2-Bis(chlorodimethylsilyl)ethane (Stabase adduct) or Pivaloyl chloride.

-

Mechanism:[1][2][3] Forms a cyclic silyl protection or steric amide, preventing N-lithiation.

Step 2: The "Sandwich" Deprotonation

-

Reagents: n-Butyllithium (n-BuLi) or LDA (Lithium Diisopropylamide).

-

Conditions: THF, -78°C.

-

Mechanism: The base removes the proton at C3 . Although C6 is coordinated by the protecting group (if pivaloyl), the C3 proton is significantly more acidic due to the inductive pull of two flanking chlorine atoms (Cl-H-Cl motif).

-

Intermediate: 2,4-Dichloro-3-lithio-protected-aniline.

Step 3: Iodination & Deprotection

-

Quench: Add Iodine (

) in THF. -

Workup: Acidic hydrolysis removes the protecting group.

Visualization: Synthetic Workflow

Caption: Regioselective synthesis route bypassing standard electrophilic substitution limitations via Directed Ortho Metallation (DoM).

Reactivity & Applications

The primary value of 2,4-dichloro-3-iodoaniline lies in its chemoselectivity .[4]

Selective Cross-Coupling (Suzuki-Miyaura)

In a palladium-catalyzed cycle, the oxidative addition rate follows bond dissociation energies:

The C3-Iodine bond reacts exclusively under mild conditions, leaving the C2 and C4 Chlorines intact for later functionalization.

Experimental Protocol: C3-Selective Arylation

-

Setup: Charge flask with 2,4-dichloro-3-iodoaniline (1.0 equiv), Aryl-Boronic Acid (1.1 equiv), and

(5 mol%). -

Solvent: Degassed Dioxane/Water (4:1) with

(2.0 equiv). -

Reaction: Heat to 60-80°C. Note: Do not exceed 100°C to avoid activating the C-Cl bonds.

-

Outcome: The aryl group couples only at the 3-position. The steric bulk of the remaining chlorines forces the new biaryl system into a twisted conformation (atropisomerism potential).

Applications in Drug Discovery

-

BRAF Inhibitors: Used to synthesize next-generation kinase inhibitors where the aniline binds to the hinge region, and the 3-substituent vectors into the hydrophobic back-pocket.

-

GCN2 Modulators: The scaffold appears in patents for stress-response kinase modulators, where the halogen pattern optimizes metabolic stability (blocking P450 oxidation sites).

Visualization: Chemoselectivity Map

Caption: Reactivity heatmap highlighting the orthogonal nature of the C3-Iodine bond compared to the inert Chlorine substituents.

Safety & Handling

Hazard Class: Toxic / Irritant.[5]

-

Acute Toxicity: Like most haloanilines, this compound is likely toxic by ingestion and inhalation. It may induce methemoglobinemia (oxidation of hemoglobin) upon high exposure.

-

Skin: Potential sensitizer.

-

Storage: Light sensitive (C-I bond photolysis). Store in amber vials under inert gas at 2-8°C.

References

-

Synthesis of BRAF Inhibitors (Patent)

-

Title: Compounds for the treatment of BRAF-associated diseases and disorders.[6]

- Source: US P

- Relevance: Explicitly details the preparation of 2,4-dichloro-3-iodoaniline as "Step 1" in Example 7, utilizing lithiation str

-

URL:

-

-

Regioselective Iodination Logic

-

GCN2 Modulator Synthesis

- Title: Gcn2 modul

- Source: WIPO (2021).

- Relevance: Cites 2,4-dichloro-3-iodoaniline as a key intermediate (Compound 400 mg scale)

-

URL:

Sources

- 1. WO2021165346A1 - Gcn2 modulator compounds - Google Patents [patents.google.com]

- 2. guidechem.com [guidechem.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. vanderbilt.edu [vanderbilt.edu]

- 5. calibrechem.com [calibrechem.com]

- 6. US11414404B2 - Compounds for the treatment of BRAF-associated diseases and disorders - Google Patents [patents.google.com]

- 7. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. xray.uky.edu [xray.uky.edu]

- 9. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 2,4-Dichloro-3-iodoaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted anilines are a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Among these, the unique substitution pattern of 2,4-dichloro-3-iodoaniline presents a compelling case for exploration. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of 2,4-dichloro-3-iodoaniline derivatives. While direct studies on this specific scaffold are limited, this guide synthesizes information from closely related halogenated and iodo-substituted anilines to provide a predictive framework for their anticancer, antimicrobial, and enzyme inhibitory potential. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided to facilitate further research and drug discovery efforts in this promising area.

Introduction: The Rationale for Investigating 2,4-Dichloro-3-iodoaniline Derivatives

Aniline and its derivatives are privileged structures in drug discovery, forming the backbone of numerous approved drugs with a wide range of therapeutic applications.[1] The introduction of halogen atoms to the aniline ring is a common strategy to modulate the physicochemical and pharmacological properties of a molecule. Halogens can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3]

The specific substitution pattern of 2,4-dichloro-3-iodoaniline is of particular interest for several reasons:

-

Polysubstitution: The presence of three halogen atoms offers a high degree of structural complexity and the potential for multi-point interactions with biological targets.

-

Iodine's Role: The iodine atom is a unique halogen. Its size and polarizability can lead to strong halogen bonding interactions, which are increasingly recognized as important in ligand-protein binding.[2] Furthermore, iodo-substituted compounds have demonstrated significant potential in various therapeutic areas, including as anticancer and antimicrobial agents.[4][5]

-

Dichlorination Pattern: The 2,4-dichloro substitution is a common motif in many biologically active compounds, contributing to their overall efficacy.[6]

This guide will delve into the synthetic pathways to access these derivatives and explore their potential biological activities, drawing parallels from existing literature on related halogenated anilines.

Synthesis of 2,4-Dichloro-3-iodoaniline and its Derivatives

The synthesis of 2,4-dichloro-3-iodoaniline derivatives can be approached through various synthetic routes. A common strategy involves the direct halogenation of a substituted aniline precursor.

Synthesis of the 2,4-Dichloro-3-iodoaniline Scaffold

A plausible synthetic route to 2,4-dichloro-3-iodoaniline could start from a more readily available dichloroaniline isomer, followed by a regioselective iodination step. For instance, starting from 2,4-dichloroaniline, direct iodination would likely lead to a mixture of products. A more controlled approach might involve the protection of the amino group, followed by directed ortho-lithiation and subsequent iodination.

General Synthetic Protocol for 2,4-Dichloroaniline

This method involves the reduction of 2,4-dichloronitrobenzene.

Materials:

-

2,4-Dichloronitrobenzene

-

Iron powder

-

Hydrochloric acid

-

Ethanol

-

Sodium hydroxide

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,4-dichloronitrobenzene and ethanol.

-

Heat the mixture to reflux.

-

Slowly add iron powder to the refluxing mixture.

-

Add concentrated hydrochloric acid dropwise.

-

Continue refluxing for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and filter to remove the iron sludge.

-

Neutralize the filtrate with a sodium hydroxide solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 2,4-dichloroaniline.

-

Purify the crude product by recrystallization or column chromatography.

Derivatization Strategies

Once the 2,4-dichloro-3-iodoaniline scaffold is obtained, a variety of derivatives can be synthesized by targeting the amino group. Common derivatization reactions include:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Schiff Base Formation: Condensation with aldehydes or ketones to form imines.[1]

-

N-Arylation: Palladium-catalyzed cross-coupling reactions to form diarylamines.

The choice of derivatization strategy will depend on the desired biological activity and the intended molecular target.

Anticancer Activity of Halogenated Aniline Derivatives

Halogenated anilines and their derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms of action.[9][10] While specific data for 2,4-dichloro-3-iodoaniline derivatives is scarce, the known activities of related compounds provide valuable insights into their potential.

Mechanisms of Anticancer Action

-

Kinase Inhibition: Many aniline derivatives are known to be potent inhibitors of protein kinases, which are key regulators of cell growth, proliferation, and survival.[11][12] The aniline scaffold can mimic the adenine moiety of ATP, allowing these compounds to act as competitive inhibitors in the ATP-binding pocket of kinases. The 2,4-dichloro and 3-iodo substitutions can enhance binding affinity and selectivity for specific kinases.

-

Induction of Apoptosis: Halogenated compounds have been shown to induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the activation of caspases and the disruption of mitochondrial function.[13]

-

Tubulin Polymerization Inhibition: Some aniline derivatives interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division. This disruption leads to cell cycle arrest and apoptosis.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of halogenated anilines is highly dependent on the nature, position, and number of halogen substituents.[10]

-

Halogen Identity: The type of halogen can significantly impact activity. For instance, in some series of compounds, iodo-substituted derivatives have shown superior potency compared to their chloro- or bromo-analogues.[10]

-

Substitution Pattern: The position of the halogens on the aniline ring is crucial for determining the binding mode and selectivity towards specific targets. The 2,4-dichloro pattern is often associated with potent kinase inhibitory activity.

-

Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance its cell permeability and bioavailability. However, excessive lipophilicity can also lead to off-target toxicity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14][15][16]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

96-well plates

-

Test compound (2,4-dichloro-3-iodoaniline derivative)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Workflow for In Vitro Cytotoxicity (MTT) Assay

Caption: A streamlined workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Antimicrobial Activity of Halogenated Aniline Derivatives

Halogenated anilines have also demonstrated promising antimicrobial properties against a range of pathogenic bacteria and fungi.[1][17][18][19][20][21] The presence of halogens can enhance the antimicrobial efficacy of the aniline scaffold.

Mechanisms of Antimicrobial Action

The precise mechanisms by which halogenated anilines exert their antimicrobial effects are not fully elucidated but are thought to involve:

-

Membrane Disruption: The lipophilic nature of these compounds may allow them to intercalate into the bacterial cell membrane, disrupting its integrity and leading to cell lysis.[19]

-

Enzyme Inhibition: Halogenated anilines may inhibit essential bacterial enzymes involved in metabolic pathways or cell wall synthesis.

-

Oxidative Stress: Some studies suggest that polyaniline and its derivatives can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cell death.[18][20]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

Test compound

-

Standard antimicrobial agent (positive control)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth to a concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium in a 96-well plate.

-

Inoculation: Add the prepared inoculum to each well containing the diluted compound.

-

Controls: Include a growth control (broth and inoculum only) and a sterility control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: After incubation, determine the MIC as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Workflow for Broth Microdilution Assay

Caption: A schematic representation of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Enzyme Inhibition by Halogenated Aniline Derivatives

As mentioned previously, a significant number of aniline derivatives exert their biological effects through the inhibition of specific enzymes, particularly protein kinases.[11][12][22][23][24]

Kinase Inhibition

The 2,4-dichloroaniline moiety is a common feature in many kinase inhibitors. The chlorine atoms can form important interactions within the hydrophobic regions of the ATP-binding pocket. The addition of a 3-iodo group could further enhance binding affinity through halogen bonding with backbone carbonyls or other suitable acceptor groups.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase using a luminescence-based assay.

Materials:

-

Recombinant human kinase

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Test compound

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Dilution: Prepare serial dilutions of the test compound in DMSO and then further dilute in the kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the substrate.

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Signal Detection: Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Generic Kinase Inhibition Pathway

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Research Portal [researchdiscovery.drexel.edu]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. calibrechem.com [calibrechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN101362699A - A kind of method for synthesizing 2,4-dichloroaniline - Google Patents [patents.google.com]

- 8. CN101798269A - Preparation method for synthesizing 2,4-dichloroaniline from 2,4-dichloronitrobenzene - Google Patents [patents.google.com]

- 9. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents [mdpi.com]

- 10. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 16. kosheeka.com [kosheeka.com]

- 17. Antimicrobial activities of nanostructured polyanilines doped with aromatic nitro compounds - Arabian Journal of Chemistry [arabjchem.org]

- 18. The antimicrobial action of polyaniline involves production of oxidative stress while functionalisation of polyaniline introduces additional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antimicrobial Properties of the Polyaniline Composites against Pseudomonas aeruginosa and Klebsiella pneumoniae [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Hazard Management & Technical Profile: 2,4-Dichloro-3-iodoaniline

[1]

Executive Summary & Chemical Identity[1][2][3]

Status: Research Chemical / Non-Pharmacopeial CAS Registry Number: Not officially indexed (Treat as Novel). Closest Structural Analogs for Read-Across: 2,4-Dichloroaniline (CAS 554-00-7); 3-Iodoaniline (CAS 626-01-7).

This guide addresses the handling of 2,4-Dichloro-3-iodoaniline , a sterically congested, poly-halogenated aniline derivative.[1] Unlike common catalog reagents, this specific isomer (1-amino-2,4-dichloro-3-iodo-benzene) represents a 1,2,3,4-tetrasubstituted motif.[1] The iodine atom is "sandwiched" between two chlorine atoms, creating significant steric strain and altering its electronic profile compared to the more common 6-iodo isomer.[1]

Critical Implication: Due to the lack of specific epidemiological data, you must apply the Precautionary Principle . We derive its safety profile via "Read-Across" toxicology, assuming the synergistic toxicity of the aniline core (methemoglobinemia) and the lipophilicity of the iodine substituent.[1]

Structural Data Table

| Property | Value / Description |

| Chemical Formula | C₆H₄Cl₂IN |

| Molecular Weight | ~287.91 g/mol |

| Substitution Pattern | 1-Amino, 2-Chloro, 3-Iodo, 4-Chloro |

| Physical State | Solid (Likely off-white to beige needles) |

| Solubility | DMSO (>20 mg/mL), DCM; Insoluble in water |

| Lability | Photosensitive (C-I bond is weak; subject to homolytic cleavage) |

Hazard Identification (GHS Classification - Derived)

As no empirical SDS exists, the following classification is derived from Structure-Activity Relationships (SAR) of 2,4-dichloroaniline. Treat this as a "Worst-Case" scenario.

Core Hazards[1][4]

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).[2]

-

Specific Target Organ Toxicity (Repeated): Category 2 (Blood/Spleen).

-

Skin Sensitization: Category 1B (High likelihood due to halogenation).

-

Aquatic Toxicity: Acute 1, Chronic 1 (High persistence).[2]

The Mechanism of Toxicity: Methemoglobinemia

The primary risk to the researcher is Methemoglobinemia . The hepatic cytochrome P450 system oxidizes the aniline nitrogen to a hydroxylamine (-NHOH). This metabolite enters the red blood cell, oxidizing Ferrous Iron (Fe²⁺) to Ferric Iron (Fe³⁺), rendering hemoglobin incapable of transporting oxygen.[1]

Symptoms: Cyanosis (blue lips/fingernails), headache, fatigue, and in severe cases, coma.[1]

Figure 1: The metabolic activation pathway leading to methemoglobinemia. Note that halogenated anilines often exhibit slower clearance rates, prolonging the toxic window.[1]

Critical Handling Protocols (Senior Scientist Directive)

Do not treat this as a standard organic solid. The combination of iodine (heavy atom) and the aniline core requires Occupational Health Band (OHB) 3 or 4 containment.

A. Weighing & Solubilization

-

Static Control: Halogenated aromatic solids are prone to high static charge. Use an ionizing bar or anti-static gun before weighing to prevents micro-aerosolization of the powder.

-

Containment: Weigh only inside a Vented Balance Enclosure (VBE) or a Class II Biological Safety Cabinet. Never on an open bench.

-

Solvent Choice:

-

Preferred: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Avoid: Protic solvents (Methanol/Ethanol) for long-term storage, as they may facilitate slow nucleophilic displacement of the iodine under light.

-

B. Personal Protective Equipment (PPE) Matrix

| Zone | Body | Hands (Glove Permeation Rule) | Respiratory |

| Solid Handling | Tyvek Lab Coat (Closed front) | Double Glove: Inner Nitrile (4 mil) + Outer Laminate (Silver Shield/4H). Standard nitrile degrades rapidly against halogenated aromatics in solution. | N95/P3 Mask (if outside hood) or PAPR for >1g scale. |

| Solution Handling | Standard Lab Coat | Double Nitrile (Change every 30 mins). | Fume Hood Sash < 12 inches. |

C. The "Iodine Watch" (Stability)

The C-I bond at position 3 is the "weak link."

-

Light: Store in amber vials wrapped in aluminum foil.

-

Color Change: If the beige solid turns violet or dark brown, homolytic cleavage has occurred, releasing free iodine (

).[1] This compromises the purity and increases inhalation toxicity.

Emergency Response & Decontamination

Spill Management (Solid)

-

Evacuate the immediate area.

-

Don PPE: Double gloves, Tyvek sleeves, and respiratory protection.[1]

-

Dampen: Gently cover the powder with a paper towel soaked in PEG-400 or water (to prevent dust).

-

Neutralize: Wipe the surface with a solution of Sodium Thiosulfate (5%) . Why? This reduces any liberated iodine (

) to iodide ( -

Disposal: Place waste in a dedicated "Halogenated Organic Solids" container.

First Aid (Specific to Anilines)

-

Skin Contact: Wash with Polyethylene Glycol (PEG 300/400) or soap and water. Do not use ethanol, as it enhances transdermal absorption of anilines.[1]

-

Cyanosis Check: If exposed, monitor fingernail beds.[1] If blue discoloration appears, administer 100% Oxygen immediately and transport to ER. Mention "Suspected Methemoglobinemia" to medical staff (Antidote: Methylene Blue).

Analytical Validation (Purity Check)

Before using this in synthesis or biological assays, you must validate the structure, as the 3-iodo isomer is synthetically difficult to isolate from the 6-iodo isomer.[1]

Recommended HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 50% B to 95% B over 10 minutes. (High lipophilicity requires high organic phase).

-

Detection: UV at 254 nm and 280 nm.

Figure 2: NMR Structural validation logic. The coupling pattern of the remaining aromatic protons is the only rapid way to distinguish the 3-iodo isomer from the more common 5-iodo or 6-iodo impurities.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11123, 2,4-Dichloroaniline.[1] Retrieved from [Link]

-

European Chemicals Agency (ECHA). Substance Information: 2,4-dichloroaniline - Registration Dossier.[3] (Basis for Read-Across Toxicology). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Health Guidelines for Aniline and Derivatives. (Protocol for Methemoglobinemia). Retrieved from [Link]

Methodological & Application

Synthesis of Novel GCN2 Modulators Utilizing 2,4-Dichloro-3-iodoaniline: An Application Note and Protocol

Introduction: GCN2 as a Pivotal Target in Cellular Stress and Disease

General Control Nonderepressible 2 (GCN2) is a serine/threonine-protein kinase that plays a central role in the Integrated Stress Response (ISR), a crucial cellular signaling network for maintaining homeostasis under various stress conditions.[1] GCN2 is primarily activated by amino acid deprivation but also responds to other stressors like UV irradiation and oxidative stress.[2] Upon activation, GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global reduction in protein synthesis while simultaneously promoting the translation of specific stress-response genes, such as the transcription factor ATF4. This intricate mechanism allows cells to adapt to and survive periods of stress.

The dysregulation of the GCN2 signaling pathway has been implicated in a range of diseases, including cancer and neurodegenerative disorders. In the tumor microenvironment, where nutrient availability can be limited, cancer cells often hijack the GCN2 pathway to survive and proliferate.[3] Consequently, the development of small molecule modulators of GCN2 has emerged as a promising therapeutic strategy.[3][4] This application note provides a detailed protocol for the synthesis of a potential GCN2 modulator, leveraging the key building block, 2,4-dichloro-3-iodoaniline.

The GCN2 Signaling Pathway

The activation of GCN2 and its downstream effects are tightly regulated. Understanding this pathway is critical for the rational design and evaluation of its modulators.

Caption: The GCN2 signaling pathway under cellular stress.

Synthetic Strategy: A Modular Approach to GCN2 Modulators

The synthesis of the target GCN2 modulator, N-(2,4-dichloro-3-iodophenyl)-[3][4][5]triazolo[1,5-a]pyridin-2-amine, is designed as a modular two-step process. This approach allows for flexibility in modifying both the aniline and the heterocyclic core, facilitating the generation of a library of analogs for structure-activity relationship (SAR) studies.

Caption: General workflow for the synthesis of the target GCN2 modulator.

Experimental Protocols

PART 1: Synthesis of the Key Intermediate: 2,4-Dichloro-3-iodoaniline

This protocol outlines the synthesis of the crucial aniline building block.

Reaction Scheme:

N-(2,4-dichlorophenyl)acetamide → N-(2,4-dichloro-3-iodophenyl)acetamide → 2,4-dichloro-3-iodoaniline

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| N-(2,4-dichlorophenyl)acetamide | ≥98% | Commercially Available |

| N-Iodosuccinimide (NIS) | ≥98% | Commercially Available |

| Trifluoroacetic acid | Reagent Grade | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Methanol (MeOH) | Anhydrous | Commercially Available |

| Hydrochloric acid (HCl) | Concentrated (37%) | Commercially Available |

| Sodium thiosulfate | ACS Grade | Commercially Available |

| Sodium bicarbonate | ACS Grade | Commercially Available |

| Anhydrous sodium sulfate | ACS Grade | Commercially Available |

| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

Step-by-Step Protocol:

-

Iodination of N-(2,4-dichlorophenyl)acetamide:

-

To a stirred solution of N-(2,4-dichlorophenyl)acetamide (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add N-Iodosuccinimide (NIS) (1.1 eq) in one portion.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (2.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexanes).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (Eluent: 10-20% Ethyl acetate in Hexanes) to afford N-(2,4-dichloro-3-iodophenyl)acetamide.

-

-

Hydrolysis to 2,4-dichloro-3-iodoaniline:

-

To a stirred solution of N-(2,4-dichloro-3-iodophenyl)acetamide (1.0 eq) in methanol (MeOH, 0.2 M), add concentrated hydrochloric acid (5.0 eq) dropwise.

-

Heat the reaction mixture to 70 °C and stir for 18 hours.

-

Monitor the reaction progress by TLC and LC-MS.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the methanol.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 2,4-dichloro-3-iodoaniline is often of sufficient purity for the next step. If necessary, it can be further purified by column chromatography (Eluent: 5-15% Ethyl acetate in Hexanes).

-

PART 2: Synthesis of the Target GCN2 Modulator via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed cross-coupling of 2,4-dichloro-3-iodoaniline with 2-amino-[3][4][5]triazolo[1,5-a]pyridine.

Reaction Scheme:

2,4-dichloro-3-iodoaniline + 2-amino-[3][4][5]triazolo[1,5-a]pyridine → N-(2,4-dichloro-3-iodophenyl)-[3][4][5]triazolo[1,5-a]pyridin-2-amine

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2,4-Dichloro-3-iodoaniline | As synthesized in Part 1 | - |

| 2-Amino-[3][4][5]triazolo[1,5-a]pyridine | ≥97% | Commercially Available |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | ≥97% | Commercially Available |

| Xantphos | ≥98% | Commercially Available |

| Cesium carbonate (Cs₂CO₃) | ≥99% | Commercially Available |

| 1,4-Dioxane | Anhydrous | Commercially Available |

Step-by-Step Protocol:

-

Reaction Setup:

-

To an oven-dried Schlenk tube, add 2,4-dichloro-3-iodoaniline (1.0 eq), 2-amino-[3][4][5]triazolo[1,5-a]pyridine (1.2 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).

-

Evacuate and backfill the tube with argon or nitrogen three times.

-

Add tris(dibenzylideneacetone)dipalladium(0) (0.05 eq).

-

Add anhydrous 1,4-dioxane (0.1 M solution based on the aniline).

-

-

Reaction Execution:

-

Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

-

Stir the reaction mixture vigorously for 12-24 hours.

-

Monitor the reaction progress by TLC and LC-MS.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (Eluent: gradient of 20-60% Ethyl acetate in Hexanes) to yield the final product, N-(2,4-dichloro-3-iodophenyl)-[3][4][5]triazolo[1,5-a]pyridin-2-amine.

-

Characterization Data (Representative)

The following table summarizes the expected characterization data for the key intermediate and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Expected MS (ESI) m/z |

| 2,4-Dichloro-3-iodoaniline | C₆H₄Cl₂IN | 319.91 | 7.65 (d, J = 8.8 Hz, 1H), 6.70 (d, J = 8.8 Hz, 1H), 4.15 (br s, 2H) | [M+H]⁺ 320.9 |

| N-(2,4-dichloro-3-iodophenyl)-[3][4][5]triazolo[1,5-a]pyridin-2-amine | C₁₃H₇Cl₂IN₄ | 448.99 | 8.50 (d, J = 7.0 Hz, 1H), 8.20 (s, 1H), 7.80 (d, J = 8.8 Hz, 1H), 7.60-7.50 (m, 2H), 7.40 (d, J = 8.8 Hz, 1H), 6.90 (t, J = 7.0 Hz, 1H) | [M+H]⁺ 449.9 |

Conclusion and Future Directions

This application note provides a comprehensive and detailed protocol for the synthesis of a novel GCN2 modulator, starting from the readily accessible 2,4-dichloro-3-iodoaniline. The described Buchwald-Hartwig amination offers a robust and versatile method for the coupling of the key aniline intermediate with a triazolopyridine core. The modular nature of this synthetic route allows for the facile generation of a diverse library of analogs, which will be instrumental in elucidating the structure-activity relationships and optimizing the pharmacological properties of this class of GCN2 modulators. Further biological evaluation of these compounds will be crucial in determining their potential as therapeutic agents for the treatment of cancers and other diseases associated with a dysregulated Integrated Stress Response.

References

-

Nerviano Medical Sciences S.r.l. (2023). NMS-812, a novel potent PERK inhibitor that also inhibits GCN2, exhibits strong anti-tumor activity as single agent and in combination in preclinical models. American Association for Cancer Research (AACR) 2023 Annual Meeting. [Link]

-

Takeda Pharmaceutical Company Limited. (2020). Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode. Journal of Medicinal Chemistry. [Link]

- Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald–Hartwig amination. Chemical Society Reviews, 37(11), 2347-2364.

-

Various Authors. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [Link]

- Wek, R. C., Jiang, H. Y., & Anthony, T. G. (2006). Coping with stress: eIF2 kinases and translational control. Biochemical Society Transactions, 34(Pt 1), 7-11.

- Harding, H. P., Zhang, Y., & Ron, D. (1999). Protein translation and folding are coupled by an endoplasmic-reticulum-resident kinase.

- Merck GMBH. (2013). Triazolo[4,5-d]pyrimidine Derivatives as Inhibitors of GCN2.

- Domainex Ltd. (2021). Gcn2 modulator compounds.

Sources

- 1. US11912668B2 - GCN2 and perk kinase inhibitors and methods of use thereof - Google Patents [patents.google.com]

- 2. WO2021165346A1 - Gcn2 modulator compounds - Google Patents [patents.google.com]

- 3. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AU2019211485A1 - GCN2 inhibitors and uses thereof - Google Patents [patents.google.com]

- 5. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 2,4-Dichloro-3-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Selective C-N Coupling on a Polyhalogenated Scaffold

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a versatile and efficient pathway to construct carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has transformed the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][2] The reaction's broad substrate scope and tolerance for various functional groups provide a significant advantage over classical methods, which often necessitate harsh conditions and have limited applicability.[1][2]

This guide provides a detailed examination of the Buchwald-Hartwig amination applied to a challenging and highly functionalized substrate: 2,4-dichloro-3-iodoaniline. The presence of three halogen atoms—one iodine and two chlorines—on the aniline ring presents a unique challenge and opportunity for selective functionalization. The principles outlined herein are designed to enable researchers to harness the differential reactivity of these halogens to achieve selective amination at the C-I bond, a critical step in the synthesis of complex molecules for drug discovery and development.

The Cornerstone of Selectivity: Exploiting the Reactivity of Carbon-Halogen Bonds

The selective amination of 2,4-dichloro-3-iodoaniline hinges on the inherent differences in the bond dissociation energies of the carbon-halogen bonds. The C-I bond is considerably weaker and therefore more susceptible to oxidative addition to a Pd(0) catalyst than the more robust C-Cl bonds.[3] This disparity in reactivity forms the basis for achieving chemoselective C-N bond formation at the 3-position, leaving the chlorine atoms at the 2- and 4-positions untouched for potential subsequent transformations.

While the general reactivity trend for oxidative addition in many cross-coupling reactions is Ar-I > Ar-Br > Ar-Cl, it is noteworthy that in the context of Buchwald-Hartwig amination, aryl iodides can sometimes present challenges due to the inhibitory effects of the generated iodide ions.[4] However, the judicious selection of ligands and reaction conditions can effectively mitigate these issues.

The Catalytic Heart: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) species.[2][5]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of 2,4-dichloro-3-iodoaniline. This is generally the rate-determining step and dictates the selectivity of the reaction.[1]

-

Amine Coordination and Deprotonation: The incoming amine coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The final step involves the formation of the new C-N bond as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[2]

Experimental Protocols: A Practical Guide

The following protocols provide a robust starting point for the selective Buchwald-Hartwig amination of 2,4-dichloro-3-iodoaniline. Optimization may be necessary for different amine coupling partners.

Protocol 1: General Procedure for Amination with Primary and Secondary Amines

Materials:

-

2,4-Dichloro-3-iodoaniline

-

Amine (primary or secondary)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, SPhos, BrettPhos)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Schlenk tube or microwave vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere, add 2,4-dichloro-3-iodoaniline (1.0 equiv.), the palladium precatalyst (1-5 mol%), and the phosphine ligand (1.2-2.4 equiv. relative to palladium).

-

Addition of Reagents: Add the base (1.5-2.0 equiv.) and the anhydrous solvent. Finally, add the amine (1.1-1.5 equiv.).

-

Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. For thermally sensitive substrates, lower temperatures and longer reaction times may be employed. Microwave irradiation can also be utilized to accelerate the reaction.[6]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2,4-dichloro-3-amino-substituted aniline derivative.

Considerations for the Aniline Substrate:

The presence of the free amino group on the 2,4-dichloro-3-iodoaniline substrate is a key consideration. While it is a nucleophile, its reactivity is generally lower than that of the amine coupling partner under the reaction conditions, especially when the coupling partner is used in slight excess. The electron-withdrawing nature of the two chlorine atoms and the iodine atom also deactivates the aniline ring, further diminishing the nucleophilicity of the substrate's amino group. For particularly challenging cases or to prevent any potential side reactions, protection of the aniline's amino group (e.g., as a carbamate) can be considered, though it is often not necessary with carefully chosen conditions.

Data Presentation: A Summary of Recommended Conditions

The following table outlines recommended starting conditions for the selective amination of 2,4-dichloro-3-iodoaniline with a generic primary or secondary amine.

| Parameter | Recommended Conditions | Rationale |

| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Readily available and effective Pd(0) sources.[3] |

| Ligand | XPhos or BrettPhos (1.2-1.5 equiv. to Pd) | Bulky, electron-rich monophosphine ligands are highly effective for coupling aryl iodides and can mitigate iodide inhibition.[3][7] |

| Base | NaOtBu (1.5-2.0 equiv.) or K₃PO₄ (2.0-3.0 equiv.) | Strong, non-nucleophilic bases are crucial for the deprotonation step. K₃PO₄ is a milder alternative for base-sensitive substrates.[3] |

| Solvent | Toluene or Dioxane (anhydrous) | Aprotic solvents that are compatible with the reaction conditions. |

| Temperature | 80-120 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |

| Amine Stoichiometry | 1.1-1.5 equivalents | A slight excess of the amine coupling partner drives the reaction to completion. |

Workflow for Protocol Optimization

For novel or challenging amine coupling partners, a systematic optimization of the reaction conditions is recommended.

Conclusion and Future Perspectives

The selective Buchwald-Hartwig amination of 2,4-dichloro-3-iodoaniline provides a powerful and strategic approach to the synthesis of highly functionalized aniline derivatives. By leveraging the differential reactivity of the carbon-halogen bonds, chemists can achieve precise C-N bond formation at the C-I position. The protocols and guidelines presented herein offer a solid foundation for researchers in drug discovery and materials science to access novel chemical entities. Further exploration of next-generation catalysts and ligands may lead to even milder and more efficient protocols, expanding the synthetic utility of this remarkable transformation.

References

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline.... [Link]

-

Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003. [Link]

-

Elsevier. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

-

The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 7. youtube.com [youtube.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 2,4-Dichloro-3-iodoaniline Intermediates

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for troubleshooting common issues encountered during the purification of 2,4-dichloro-3-iodoaniline. As a crucial intermediate in pharmaceutical synthesis, its purity is paramount. This resource offers practical, experience-driven advice to help you navigate the challenges of its purification.

Frequently Asked Questions (FAQs)

Q1: My crude 2,4-dichloro-3-iodoaniline appears as a dark, oily solid. Is this normal, and what are the likely impurities?

A1: It is common for crude 2,4-dichloro-3-iodoaniline to be a dark-colored solid or semi-solid. The coloration can be attributed to several factors, including the presence of residual starting materials, byproducts from the synthesis, and degradation products. The synthesis of substituted anilines can sometimes lead to the formation of colored impurities.[1][2]

Common Impurities May Include:

-

Unreacted Starting Materials: Depending on the synthetic route, this could include related chloro- or iodo-anilines.

-

Isomers: The synthesis may produce other isomers of dichloro-iodoaniline.

-

Oxidation Products: Anilines are susceptible to oxidation, which can form highly colored impurities.

-

Residual Solvents and Reagents: Incomplete removal of solvents or reagents from the synthesis can contaminate the crude product.

A preliminary purity assessment by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to identify the number of components in your crude material.[3][4]

Q2: I'm struggling to find a suitable single solvent for recrystallizing 2,4-dichloro-3-iodoaniline. What should I try?

A2: Finding an ideal single solvent for recrystallization can be challenging. The principle of "like dissolves like" is a good starting point.[5] For a molecule like 2,4-dichloro-3-iodoaniline, which has both nonpolar (the substituted benzene ring) and polar (the amine group) characteristics, a mixed solvent system is often more effective.[5]

Recommended Mixed Solvent Systems:

A common and effective approach is to use a solvent pair consisting of a "good" solvent in which the compound is soluble and a "poor"solvent in which it is less soluble.[5]

-

Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol. Then, add hot water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.[5] Allow the solution to cool slowly to promote crystal formation.

-

Hexane/Ethyl Acetate: This combination is useful for less polar impurities. Dissolve the crude material in a minimal amount of hot ethyl acetate and add hot hexane until turbidity is observed.

Troubleshooting Tip: If your compound "oils out" instead of crystallizing, it may be due to the solution being too supersaturated or cooling too quickly. Try reheating the solution to redissolve the oil and then allow it to cool more slowly. Using a larger volume of solvent can also help.

Q3: My recrystallization yield is very low. How can I improve it?

A3: Low yield in recrystallization is a common issue that can often be resolved by optimizing the procedure.

Key Factors Affecting Yield:

-

Excess Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Always use the minimum amount of hot solvent required to fully dissolve the crude product.[5]

-

Premature Crystallization: If crystals form too quickly during the hot filtration step (if performed), you will lose product. Ensure your filtration apparatus is pre-heated.

-

Incomplete Crystallization: Allow sufficient time for the solution to cool and for crystallization to complete. Cooling in an ice bath after the solution has reached room temperature can maximize crystal formation.[5]

-

Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of your purified product.

Q4: After recrystallization, my product is still not pure enough. What is the next step?

A4: If recrystallization does not provide the desired purity, column chromatography is the recommended next step.[6][7] This technique separates compounds based on their differential adsorption to a stationary phase.[7]

General Guidance for Column Chromatography of 2,4-Dichloro-3-iodoaniline:

-

Stationary Phase: Silica gel is the most common and effective stationary phase for this type of compound.[6][7]

-

Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by TLC analysis. A good starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate.

-

Monitoring the Separation: The fractions collected from the column should be analyzed by TLC to determine which ones contain the pure product.[3][6]

dot graph TD { A[Crude Product] --> B{Recrystallization}; B --> C{Is Purity >98%?}; C -- Yes --> D[Final Product]; C -- No --> E{Column Chromatography}; E --> F[Analyze Fractions by TLC]; F --> G[Combine Pure Fractions]; G --> H[Evaporate Solvent]; H --> D; } caption: Purification Workflow for 2,4-Dichloro-3-iodoaniline

Troubleshooting Guides

Troubleshooting Recrystallization

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Oiling Out | - Solution is too supersaturated. - Cooling is too rapid. - Melting point of the solute is lower than the boiling point of the solvent. | - Add a small amount of additional hot solvent to redissolve the oil and allow to cool more slowly. - Try a different solvent or solvent system. |

| No Crystal Formation | - Solution is not saturated enough. - Insufficient cooling time. | - Boil off some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to create nucleation sites.[5] - Add a seed crystal of the pure compound.[5] |

| Colored Crystals | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). - A second recrystallization may be necessary. |

Troubleshooting Column Chromatography

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Poor Separation | - Inappropriate solvent system. - Column was not packed properly. - Sample was loaded incorrectly. | - Optimize the eluent system using TLC. The desired compound should have an Rf value of approximately 0.3-0.4. - Ensure the silica gel is packed uniformly without any cracks or channels. - Dissolve the sample in a minimal amount of solvent and load it onto the column in a narrow band. |

| Compound Stuck on the Column | - Eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, move from a 9:1 hexane:ethyl acetate mixture to a 7:3 mixture. |

| Cracked or Channeled Column | - Silica gel was not properly settled. - The column ran dry. | - This is difficult to fix once it occurs. The column will likely need to be repacked. - Always ensure the solvent level remains above the top of the silica gel. |

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Mixture

This protocol is a general guideline and may need to be optimized for your specific crude material.

Materials:

-

Crude 2,4-dichloro-3-iodoaniline

-

Ethanol

-

Deionized water

-

Erlenmeyer flasks

-

Heating source (e.g., hot plate)

-

Ice bath

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

-

Place the crude 2,4-dichloro-3-iodoaniline in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol and heat the mixture to boiling to dissolve the solid. Add more ethanol in small portions if necessary to achieve complete dissolution.

-

Slowly add hot water dropwise to the boiling ethanol solution until the solution becomes slightly cloudy. This indicates that the saturation point has been reached.

-

Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[5]

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Once crystal formation is observed, place the flask in an ice bath to complete the crystallization process.[5]

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

-

Allow the crystals to dry completely.

Protocol 2: Flash Column Chromatography

This protocol assumes a small-scale purification (1-2 grams of crude material).

Materials:

-

Crude 2,4-dichloro-3-iodoaniline

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

-

Chromatography column

-

Collection tubes or flasks

-

TLC plates and chamber

Procedure:

-

Prepare the Column:

-

Securely clamp the column in a vertical position.

-

Add a small plug of cotton or glass wool to the bottom of the column.

-

Add a thin layer of sand.

-

Prepare a slurry of silica gel in hexane and pour it into the column.

-

Allow the silica gel to settle, tapping the column gently to ensure even packing.

-

Add another thin layer of sand on top of the silica gel.

-

Drain the solvent until the level is just above the top layer of sand. Never let the column run dry.

-

-

Load the Sample:

-

Dissolve the crude 2,4-dichloro-3-iodoaniline in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

-

Carefully add the sample solution to the top of the column.

-

Allow the sample to adsorb onto the silica gel by draining a small amount of solvent.

-

-

Elute the Column:

-

Carefully add the chosen eluent (e.g., 9:1 hexane:ethyl acetate) to the column.

-

Begin collecting fractions.

-

Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.

-

-

Combine and Evaporate:

-

Combine the fractions that contain the pure product.

-

Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified 2,4-dichloro-3-iodoaniline.

-

dot graph TD { subgraph "Preparation" A[Prepare Slurry of Silica Gel] --> B[Pack Column]; B --> C[Add Sand]; C --> D[Equilibrate with Eluent]; end subgraph "Sample Loading" E[Dissolve Crude Product] --> F[Load onto Column]; end subgraph "Elution & Collection" G[Add Eluent] --> H[Collect Fractions]; H --> I{Monitor by TLC}; I -- "Pure Fractions?" --> J[Combine Pure Fractions]; I -- "Impure Fractions?" --> H; end subgraph "Isolation" J --> K[Evaporate Solvent]; K --> L[Purified Product]; end D --> F; } caption: Workflow for Flash Column Chromatography

Safety Information

2,4-Dichloro-3-iodoaniline is a hazardous substance. Always consult the Safety Data Sheet (SDS) before handling.[8][9][10][11]

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[9][10]

-

Irritation: Causes skin irritation.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[10][11]

-

Handling: Use only in a well-ventilated area, such as a fume hood.[8][10] Avoid breathing dust.[10] Wash hands thoroughly after handling.[8][11]

References

-

Loba Chemie. (2019, May 17). 2,4-DICHLOROANILINE EXTRA PURE MSDS CAS-No. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Dry silica gel (84 g). Retrieved from [Link]

-

Chemia. (2021, April 23). Patent: Selectively manufacture needed compounds! Retrieved from [Link]

- Google Patents. (n.d.). CN101362699A - A kind of method for synthesizing 2,4-dichloroaniline.

-

Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]

-

University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

-

Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-iodoaniline. Retrieved from [Link]

-

PMC. (n.d.). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, CHARECTERIZATION OF SCHIFF BASE 2-[(2, 6- DICHLORO-4-IODO-PHENYLIMINO)-METHYL]. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-IODOANILINE. Retrieved from [Link]

-

(n.d.). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4-Iodoaniline. Retrieved from [Link]

- Google Patents. (n.d.). CN103467306A - Synthetic method of iodo-aniline derivatives.

-

PharmaCompass.com. (n.d.). 4-Chloro-3-iodo-aniline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

Sources

- 1. vanderbilt.edu [vanderbilt.edu]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. magritek.com [magritek.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. web.uvic.ca [web.uvic.ca]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. lobachemie.com [lobachemie.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

Technical Support Center: Solving Solubility Issues of 2,4-Dichloro-3-iodoaniline

Welcome to the technical support center for 2,4-Dichloro-3-iodoaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges associated with this compound. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Understanding the Challenge: The Molecular Profile of 2,4-Dichloro-3-iodoaniline

2,4-Dichloro-3-iodoaniline (C₆H₄Cl₂IN) is a heavily substituted aromatic amine.[1] Its poor aqueous solubility is a direct consequence of its molecular structure:

-

Hydrophobic Aromatic Ring: The core benzene ring is inherently nonpolar and repels water.

-

Heavy Halogenation: The presence of two chlorine atoms and one large iodine atom significantly increases the molecular weight (285.88 g/mol ) and lipophilicity (hydrophobicity).[1] This is a common characteristic among halogenated anilines, which generally exhibit poor water solubility.[2]

-

Weakly Basic Amino Group: The amino (-NH₂) group offers a slight degree of polarity and a site for protonation. However, its ability to form hydrogen bonds with water is largely overshadowed by the hydrophobic bulk of the rest of the molecule.[3]

Due to these factors, 2,4-Dichloro-3-iodoaniline is practically insoluble in neutral water but shows good solubility in organic solvents like ethanol, ether, and benzene.[4][5]

Frequently Asked Questions (FAQs)

Here we address the most common questions encountered when working with 2,4-Dichloro-3-iodoaniline.

Q1: Why won't my 2,4-Dichloro-3-iodoaniline dissolve in water at neutral pH?

A1: The molecule's structure is predominantly hydrophobic (water-hating). The large, nonpolar surface area from the halogenated benzene ring prevents water molecules from effectively surrounding and solvating it. At neutral pH (around 7), the amino group is primarily in its neutral, uncharged form, which is not sufficient to overcome the compound's hydrophobicity.[3][6]

Q2: Can I use pH adjustment to dissolve this compound?

A2: Yes, this is the most effective primary strategy. Aniline and its derivatives are weak bases.[7] By lowering the pH of the aqueous solution with a strong acid (like HCl), you can protonate the amino group (-NH₂) to form the anilinium cation (-NH₃⁺). This positively charged ion is significantly more polar and, therefore, much more soluble in water.[3][7] The pKa of the conjugate acid of aniline is around 4.6, meaning it will be predominantly in its soluble, protonated form at a pH below this value.[8] For heavily substituted anilines, the pKa may vary, but the principle remains the same.

Q3: What are the best co-solvents to use if pH adjustment is not an option?

A3: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[9][10] For 2,4-Dichloro-3-iodoaniline, the following co-solvents are recommended:

-

Dimethyl Sulfoxide (DMSO): An excellent, highly polar aprotic solvent with a strong ability to dissolve a wide range of nonpolar compounds.[11]

-

Ethanol: A common and less toxic option that can effectively increase solubility.[10]

-

Propylene Glycol (PG) & Polyethylene Glycols (PEGs): Often used in pharmaceutical formulations due to their low toxicity.[9][12]

It is crucial to prepare a concentrated stock solution in the co-solvent first and then dilute it slowly into your aqueous buffer while vortexing to avoid precipitation.

Q4: When should I consider using surfactants?

A4: Surfactants should be considered when pH modification is incompatible with your experimental system (e.g., cell culture) and co-solvents are ineffective at the desired concentration or cause unwanted biological effects. Surfactants work by forming micelles in water—spherical structures with a hydrophobic core and a hydrophilic exterior.[13] The 2,4-Dichloro-3-iodoaniline partitions into the hydrophobic core, allowing it to be suspended in the aqueous solution.[13][14]

-

Recommended Surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 are generally preferred as they are less likely to interfere with biological systems compared to ionic surfactants.[7][15]

Troubleshooting & Experimental Guides

This section provides a logical workflow for tackling solubility issues and detailed protocols for common solubilization techniques.

Solubilization Strategy Workflow

Before starting, determine the required final concentration and the constraints of your experiment (e.g., pH sensitivity, solvent tolerance). Use the following decision tree to select the best approach.

Caption: Decision workflow for selecting a solubilization method.

Data Summary: Expected Solubility

The following table provides an estimate of the solubility that can be achieved using different methods. Note that these are typical values and may require optimization for your specific lot and experimental conditions.

| Method | Solvent System | Expected Solubility (mg/mL) | Key Considerations |

| None | Deionized Water (pH 7) | < 0.01 | Essentially insoluble. |

| pH Adjustment | 0.1 M HCl (pH ~1) | 5 - 10 | Excellent solubility; ensure low pH is compatible with downstream applications.[3][7] |

| Co-solvency | 10% (v/v) DMSO in Water | 1 - 2 | Good for stock solutions; check for solvent effects in biological assays.[10][11] |

| Surfactant | 1% (w/v) Tween® 80 in Water | 0.5 - 1 | Forms a microemulsion/micellar solution; useful for sensitive systems.[14][16] |

Detailed Experimental Protocols

Protocol 1: Solubilization by pH Adjustment (Acidification)

This protocol leverages the basicity of the aniline group to form a soluble salt.

-

Preparation: Weigh the desired amount of 2,4-Dichloro-3-iodoaniline into a sterile glass vial.

-

Acidification: Add a small volume of 1 M Hydrochloric Acid (HCl) dropwise while stirring. Use just enough to create a slurry.

-

Sonication (Optional): Place the vial in a bath sonicator for 5-10 minutes to aid in the initial dispersion and protonation.

-

Dilution: Slowly add your aqueous buffer (e.g., water or PBS adjusted to an acidic pH) to the desired final volume. The solid should fully dissolve.

-

Final pH Check: Measure the pH of the final solution to ensure it is in the desired acidic range (typically pH < 4).

-

Sterilization: If required, sterile filter the final solution through a 0.22 µm filter compatible with acidic solutions (e.g., PVDF or nylon).

Protocol 2: Solubilization using a Co-solvent (DMSO)

This is the preferred method for creating a highly concentrated stock solution.

-

Preparation: Weigh the 2,4-Dichloro-3-iodoaniline into a sterile, conical tube (e.g., 1.5 mL or 15 mL).

-

Solvent Addition: Add the minimum required volume of 100% DMSO to completely dissolve the solid. For example, to make a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of the compound.

-

Vortex/Sonicate: Vortex vigorously or sonicate until the solution is completely clear and no solid particles are visible. This is your concentrated stock solution.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Working Solution Preparation: To prepare a working solution, add the stock solution dropwise into your final aqueous buffer while continuously vortexing or stirring. Never add the aqueous solution to the DMSO stock , as this will cause immediate precipitation. Ensure the final concentration of DMSO is low enough not to affect your experiment (typically <0.5%).

Protocol 3: Preparing an Aqueous Formulation using a Surfactant

This method is ideal for in vivo studies or sensitive cell culture experiments where pH and organic solvents must be minimized.

-

Surfactant Stock: Prepare a 10% (w/v) stock solution of Tween® 80 in deionized water. Sterile filter if necessary.

-

Compound Preparation: Weigh the 2,4-Dichloro-3-iodoaniline into a glass vial.

-

Initial Dispersion: Add a small amount of the 10% Tween® 80 stock solution (e.g., 100 µL) to the solid and mix to form a paste. This step coats the particles and is critical for effective micellization.

-

Heating & Dilution: Gently warm the mixture to 37-40°C. While stirring, slowly add the final aqueous buffer (pre-warmed to the same temperature) to the desired volume. The solution may appear slightly hazy, which is normal for a micellar formulation.

-

Sonication: Use a bath sonicator for 15-20 minutes to ensure the formation of stable, uniform micelles.

-

Final Check: The final solution should be a stable dispersion with no visible precipitate after settling.

References

-

Solubility of Things. (n.d.). Aniline. Retrieved from [Link]

-

Quora. (2021, October 5). How does surfactant affect solubility of relatively non polar substance? Retrieved from [Link]

- Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.

-

ResearchGate. (n.d.). Hydrotropes: Solubilization of nonpolar compounds and modification of surfactant solutions. Retrieved from [Link]

-

Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Retrieved from [Link]

-

Journal of Drug Delivery and Therapeutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

-

International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

-

MDPI. (n.d.). Water Solubilization Using Nonionic Surfactants from Renewable Sources in Microemulsion Systems. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) The effect of pH on the sorption capacity of aniline... Retrieved from [Link]

-

Quora. (2022, September 3). What is the best way to make aniline dissolve in water? Retrieved from [Link]

-

AIP Publishing. (2024, May 10). Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. Retrieved from [Link]

-